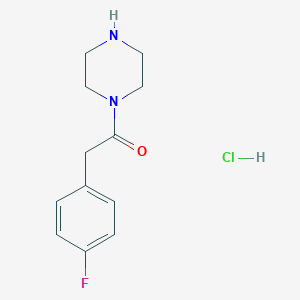![molecular formula C12H18N2 B13521220 {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine is a compound that features a pyrrolidine ring attached to a phenyl group through a methylene bridge. This structure is significant in medicinal chemistry due to the unique properties conferred by the pyrrolidine ring, which is known for its versatility and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine typically involves the construction of the pyrrolidine ring followed by its attachment to the phenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between maleic anhydride and aromatic amines can yield intermediates that are further cyclized to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances reaction rates and yields. This method is particularly useful for synthesizing pyrrolidine derivatives due to its ability to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It serves as a scaffold for developing new drugs targeting various diseases.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. For instance, docking studies have shown that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, suggesting a potential anticancer mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Compared to these similar compounds, {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine offers unique properties due to the presence of both the pyrrolidine and phenyl groups. This combination enhances its biological activity and allows for greater structural diversity in drug design .
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
[2-(pyrrolidin-3-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10/h1-4,10,14H,5-9,13H2 |
InChI-Schlüssel |
RBWPPGOYVOHPPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=CC=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
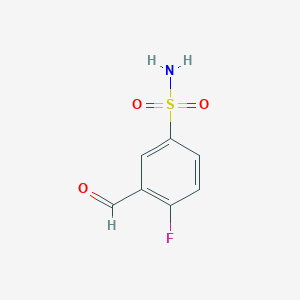

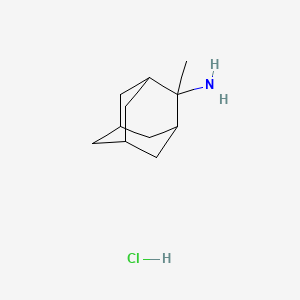
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
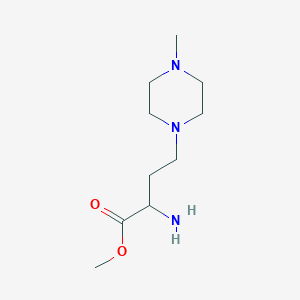
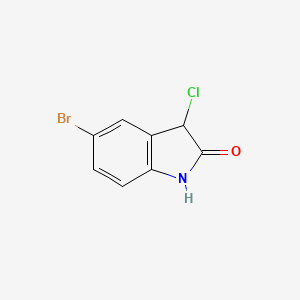
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
